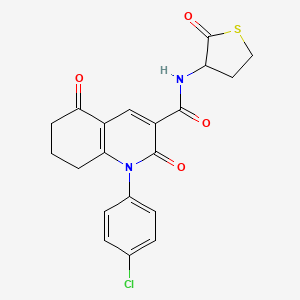
1-(4-chlorophenyl)-2,5-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline backbone, a chlorophenyl group, and a thiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the incorporation of the thiophene moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-2,5-DIOXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-N-[(3S)-2-oxotetrahydro-3-thiophenyl]acetamide: This compound shares a similar structure but differs in the acetamide moiety.
4-Chloro-N-(2-oxotetrahydro-3-thiophenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of the quinoline backbone.
N-(2-oxotetrahydro-3-thiophenyl)-6-(2,4,5-trichlorophenoxy)nicotinamide: This compound features a nicotinamide moiety and multiple chlorine substitutions.
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,5-dioxo-N-(2-oxothiolan-3-yl)-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c21-11-4-6-12(7-5-11)23-16-2-1-3-17(24)13(16)10-14(19(23)26)18(25)22-15-8-9-28-20(15)27/h4-7,10,15H,1-3,8-9H2,(H,22,25) |
InChI Key |
CTLKQHBUZNPNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4CCSC4=O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















